ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate
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Description
Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of “ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate” are currently unknown. This compound is a synthetic derivative of imidazole , a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Given its imidazole core, it may interact with its targets in a manner similar to other imidazole derivatives . .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . .
Result of Action
While it’s known that imidazole derivatives can have a wide range of biological activities
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate are not yet fully understood due to the limited available research. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The benzyl group and imidazole ring may interact with aromatic amino acids in proteins through pi-stacking interactions . The sulfanyl group could potentially form disulfide bonds with cysteine residues in proteins .
Cellular Effects
The cellular effects of this compound are currently unknown. Based on its structure, it could potentially influence cell function by interacting with various cellular components. For instance, the compound could affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The compound’s imidazole ring could potentially interact with metal ions in enzymes, influencing their activity .
Metabolic Pathways
The compound could potentially be metabolized by enzymes that can process its benzyl, imidazole, or sulfanyl groups .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Future studies should investigate whether the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPKNNKFGNOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.